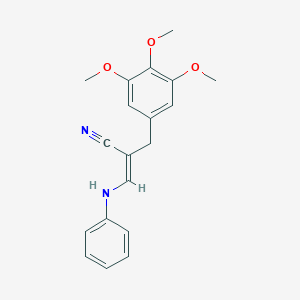

3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile

Descripción general

Descripción

3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a phenylamino group attached to an acrylonitrile moiety, with a 3,4,5-trimethoxybenzyl substituent. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile typically involves the reaction of 3,4,5-trimethoxybenzyl bromide with phenylamine in the presence of a base, followed by the addition of acrylonitrile. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

Substitution: Nucleophilic substitution reactions can occur, where the phenylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

Oxidation: Corresponding oxides.

Reduction: Reduced amines.

Substitution: Substituted acrylonitrile derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Properties

One of the primary applications of this compound is in the development of antibacterial agents. It has been studied as an impurity in trimethoprim, a widely used antibiotic. The structural similarity allows researchers to explore its potential antibacterial activity and understand the mechanisms of resistance that may arise from its use .

Pharmacological Studies

Research indicates that modifications to the phenyl and methoxy groups can enhance the pharmacological profiles of compounds similar to 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile. Studies have explored its efficacy against various bacterial strains, demonstrating promising results that warrant further investigation into its therapeutic applications .

Material Science

Synthesis of Functional Polymers

The compound serves as a precursor in the synthesis of functional polymers. Its ability to undergo polymerization reactions makes it valuable for creating materials with specific properties—such as enhanced thermal stability and chemical resistance. These materials are useful in coatings and advanced composite materials .

Dye Sensitizers in Solar Cells

Recent studies have investigated the use of this compound as a dye sensitizer in solar cells. Its unique electronic properties allow it to effectively absorb light and convert it into electrical energy, making it a candidate for improving the efficiency of photovoltaic devices .

Analytical Chemistry

Reference Standards

As an impurity standard for trimethoprim, this compound is crucial for quality control in pharmaceutical manufacturing. It is used to calibrate analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), ensuring accurate detection and quantification of active pharmaceutical ingredients (APIs) .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

- 3,4,5-Trimethoxybenzyl isocyanate

- 3,4,5-Trimethoxybenzyl alcohol

- 3,4,5-Trimethoxyphenyl isocyanate

Comparison: Compared to these similar compounds, 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the phenylamino group and the acrylonitrile moiety allows for a broader range of chemical transformations and biological activities, making it a versatile compound for research and industrial use.

Actividad Biológica

3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile (CAS Number: 30078-48-9) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₁₉N₃O₃

- Molecular Weight : 324.38 g/mol

- Safety Classification :

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets. The presence of the phenylamino and trimethoxybenzyl groups suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Pharmacological Activities

- Antioxidant Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant antioxidant properties, which may protect cells from oxidative stress.

- Enzyme Inhibition : Some derivatives of acrylonitriles have been shown to inhibit enzymes such as mushroom tyrosinase, which is crucial in melanin biosynthesis. This suggests potential applications in skin-related therapies .

- Neuropharmacological Effects : Given the structure's resemblance to known psychoactive compounds, there is potential for neuropharmacological activity. Studies on related compounds have demonstrated effects on muscle contraction and neurotransmitter modulation in animal models .

Study 1: Enzyme Inhibition

A comparative study highlighted the inhibitory effects of various acrylonitriles on mushroom tyrosinase. The results indicated that certain analogs significantly suppressed melanin production, suggesting therapeutic potential in treating hyperpigmentation disorders .

Study 2: Neuropharmacological Assessment

Research involving related phenylamino compounds demonstrated their effects on muscle contraction in rat models. The findings suggest that these compounds could modulate dopaminergic pathways, which may be relevant for conditions like Parkinson's disease .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Observations |

|---|---|---|

| This compound | Antioxidant | Potential protective effects against oxidative stress |

| Related Acrylonitriles | Enzyme Inhibition | Significant inhibition of mushroom tyrosinase |

| Phenylamino Derivatives | Neuropharmacological | Modulation of muscle contraction in animal models |

Propiedades

IUPAC Name |

3-anilino-2-[(3,4,5-trimethoxyphenyl)methyl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-22-17-10-14(11-18(23-2)19(17)24-3)9-15(12-20)13-21-16-7-5-4-6-8-16/h4-8,10-11,13,21H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGNGGBSQVPQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(=CNC2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301170419 | |

| Record name | 3,4,5-Trimethoxy-α-[(phenylamino)methylene]benzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30078-48-9 | |

| Record name | 3,4,5-Trimethoxy-α-[(phenylamino)methylene]benzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30078-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxy-α-[(phenylamino)methylene]benzenepropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301170419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile in organic synthesis?

A: this compound serves as a valuable building block in organic synthesis, particularly for the construction of substituted pyrimidines. As demonstrated in the research paper [], it readily reacts with urea in the presence of sodium methoxide to yield 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol. This synthetic route highlights the compound's utility in accessing a class of heterocyclic compounds with potential biological activities.

Q2: Can you describe the reaction mechanism for the synthesis of 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol from this compound?

A: While the research paper [] doesn't delve into the detailed mechanism, the reaction likely proceeds through a condensation mechanism. Initially, urea is deprotonated by sodium methoxide, generating a nucleophilic urea anion. This anion attacks the electrophilic carbon of the nitrile group in this compound. Subsequent cyclization and tautomerization steps lead to the formation of the final pyrimidine ring system, 4-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.